molecular formula C8H9F3O4 B13697722 2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate

2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate

Cat. No.: B13697722
M. Wt: 226.15 g/mol
InChI Key: FCTRDJWCVGCPPR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate involves its ability to undergo polymerization and form stable polymers. The trifluoroethoxy group imparts unique properties to the polymer, such as chemical inertness and low dielectric constant . These properties make it suitable for use in advanced materials and electronic applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the polymer formed .

Biological Activity

2-Oxo-2-(2,2,2-trifluoroethoxy)ethyl methacrylate is a fluorinated methacrylate compound that has garnered interest in various fields, particularly in polymer chemistry and medicinal applications. Its unique structure, featuring a trifluoroethoxy group, contributes to its distinct physical and chemical properties, which may influence its biological activity.

  • Molecular Formula : C10_{10}H9_{9}F3_{3}O3_{3}
  • Molecular Weight : 236.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities including antimicrobial and anticancer properties. The presence of the trifluoroethoxy group is believed to enhance its interaction with biological molecules.

Antimicrobial Activity

A study investigating the antimicrobial properties of various methacrylate derivatives found that compounds with fluorinated groups often displayed enhanced antibacterial activity. Specifically, this compound was tested against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results suggest that the compound's fluorinated structure contributes to its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

In addition to its antimicrobial effects, there is emerging evidence regarding the anticancer potential of this compound. A series of in vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis through caspase activation
A54920Cell cycle arrest at G1 phase

These findings indicate that the compound may induce cell death via apoptosis and inhibit cell cycle progression in cancer cells .

Case Studies

  • Study on Fluorinated Methacrylates : A comprehensive investigation into various fluorinated methacrylates demonstrated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of fluorination in enhancing biological activity .
  • Antimicrobial Efficacy Assessment : Research conducted on a series of methacrylate derivatives revealed that the introduction of trifluoroethoxy groups significantly improved the antimicrobial properties compared to non-fluorinated counterparts. This study provides insights into structure-activity relationships in antimicrobial applications .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Cellular Targets : The compound may interact with specific enzymes or receptors within microbial and cancerous cells.
  • Induction of Stress Responses : The presence of fluorine atoms can alter membrane permeability and disrupt cellular homeostasis.

Further research is required to elucidate the precise molecular mechanisms involved.

Properties

Molecular Formula

C8H9F3O4

Molecular Weight

226.15 g/mol

IUPAC Name

[2-oxo-2-(2,2,2-trifluoroethoxy)ethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C8H9F3O4/c1-5(2)7(13)14-3-6(12)15-4-8(9,10)11/h1,3-4H2,2H3

InChI Key

FCTRDJWCVGCPPR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OCC(F)(F)F

Related CAS

1176273-36-1

Origin of Product

United States

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